3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde
Description
3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C18H15NO3 It is a derivative of benzaldehyde, featuring a quinoline moiety linked through an ethoxy bridge
Properties
IUPAC Name |
3-(2-quinolin-8-yloxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-13-14-4-1-7-16(12-14)21-10-11-22-17-8-2-5-15-6-3-9-19-18(15)17/h1-9,12-13H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLGZNMGIQBHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=CC(=C3)C=O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions starting from aniline derivatives.
Etherification: The quinoline derivative is then reacted with ethylene glycol to form the ethoxy bridge.
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 3-[2-(8-quinolinyloxy)ethoxy]benzoic acid.
Reduction: 3-[2-(8-quinolinyloxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
3-(8-quinolinyloxy)benzaldehyde: Lacks the ethoxy bridge, making it less flexible.
3-methoxy-2-[2-(8-quinolinyloxy)ethoxy]benzaldehyde: Contains a methoxy group, which can influence its reactivity and properties.
Uniqueness
3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde is unique due to its specific structural features, including the ethoxy bridge and the presence of both quinoline and benzaldehyde moieties
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